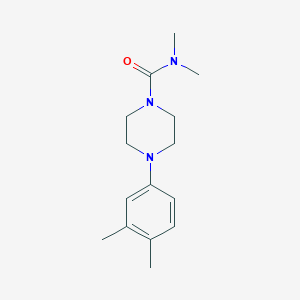

4-(3,4-二甲苯基)-N,N-二甲基哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

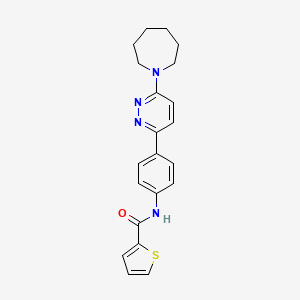

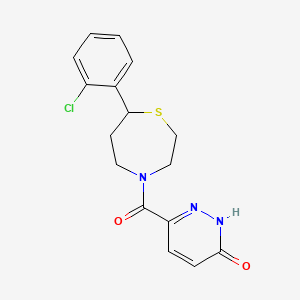

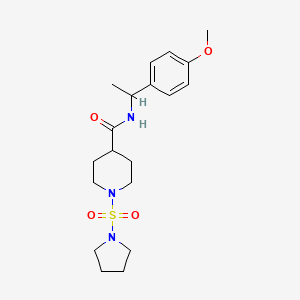

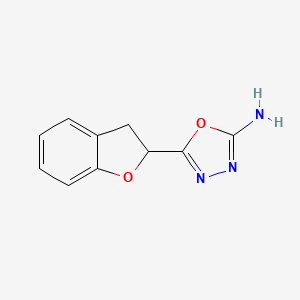

The compound 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide is a chemical entity that can be presumed to have a structure based on a piperazine ring substituted with dimethylphenyl and dimethylcarboxamide groups. While the provided papers do not directly discuss this compound, they offer insights into similar structures that can help infer properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an acid chloride followed by coupling with an amine. For instance, the synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide involved the reaction of quinoline-3-carboxylic acid with thionyl chloride to generate the acid chloride, which was then coupled with 4-aminoacetophenone . By analogy, the synthesis of 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide might involve a similar strategy, starting with a suitable carboxylic acid and dimethylpiperazine.

Molecular Structure Analysis

The molecular structure of compounds with piperazine rings can be elucidated using techniques such as X-ray diffraction, as demonstrated in the study of the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid . The piperazine ring in this complex adopts a chair conformation, which is a common feature for piperazine derivatives. This information can be extrapolated to predict the likely conformation of the piperazine ring in 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide.

Chemical Reactions Analysis

The reactivity of piperazine derivatives can involve interactions with acids to form salts or complexes, as seen in the complexation of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid . The compound may also exhibit similar reactivity patterns, forming hydrogen bonds and other non-covalent interactions that could influence its chemical behavior and solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by spectroscopic methods, including FT-IR, NMR, and UV-Vis spectroscopy, as well as by computational methods like DFT . These techniques can provide information on the electronic structure, functional groups, and intermolecular interactions. For 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide, one could expect similar analytical approaches to yield insights into its properties, such as solubility, melting point, and stability.

科学研究应用

前列腺癌治疗的雄激素受体拮抗作用Kinoyama 等人 (2005) 的一项研究合成了一系列 N-芳基哌嗪-1-甲酰胺衍生物,并评估了它们的雄激素受体 (AR) 拮抗活性。衍生物之一,反式-N-4-[4-氰基-3-(三氟甲基)苯基]-N-(2,4-二氟苯基)-2,5-二甲基哌嗪-1-甲酰胺,表现出有效的抗雄激素活性,表明在治疗前列腺癌中具有潜在用途 (Kinoyama 等人,2005).

化学中的催化氢胺化/环化Gott 等人 (2007) 研究了第 4 族联芳酰胺配合物的构效关系,其中包括 N,N-二甲基哌嗪-1-甲酰胺的衍生物,在氨基烯烃的催化氢胺化/环化中 (Gott 等人,2007).

对癌细胞系的细胞毒活性Deady 等人 (2003) 研究了苯并[b][1,6]萘啶的甲酰胺衍生物,包括 4-N-[2-(二甲氨基)乙基]甲酰胺。这些化合物对几种癌细胞系表现出有效的细胞毒性,突出了它们作为治疗剂的潜力 (Deady 等人,2003).

在抗惊厥疗法中的应用Lambert 等人 (1995) 的研究合成了阿美托利类似物,包括 4-氨基-N-(2,6-二甲基苯基)苯甲酰胺,证明了在几种抗惊厥模型中的疗效。这些发现表明在癫痫发作疾病的治疗中具有潜在应用 (Lambert 等人,1995).

聚酰胺和聚酰亚胺的开发Spiliopoulos 等人 (1998) 合成了 4,3‘‘-二氨基-2‘,6‘-二苯基-对联苯和 4-氨基-4‘‘-羧基-2‘,6‘-二苯基-对联苯等化合物,用于制备刚性棒状聚酰胺和聚酰亚胺。这些材料由于其优异的热氧化稳定性和无定形性质,在各个行业中都有应用 (Spiliopoulos 等人,1998).

作用机制

Target of Action

Compounds with similar structures have been reported to interact with various targets, such as the dopamine receptor d4 , and enzymes involved in the biosynthesis of flavins .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets in a manner similar to that of 3,4-dimethoxyphenethylamine, which is an analogue of the major human neurotransmitter dopamine .

Biochemical Pathways

Compounds with similar structures have been shown to affect various pathways, including those involving dopamine and flavins .

Result of Action

Similar compounds have been shown to have various effects, such as inhibiting certain enzymes and interacting with various receptors .

安全和危害

未来方向

属性

IUPAC Name |

4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-12-5-6-14(11-13(12)2)17-7-9-18(10-8-17)15(19)16(3)4/h5-6,11H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCSKEGYVRPPCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)

![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)

![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)